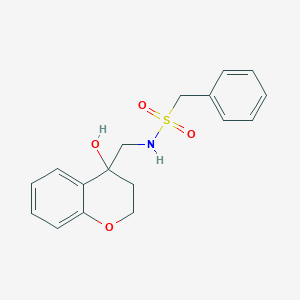

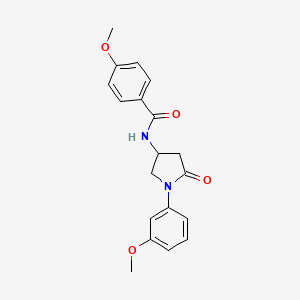

(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

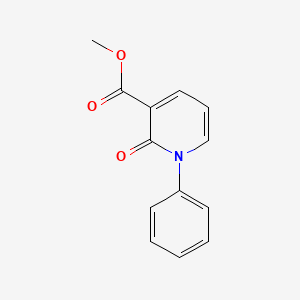

(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid, also known as AMPP, is a synthetic compound that has been widely used in scientific research. This molecule is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. AMPP has been used to study the mechanism of action of this enzyme and to investigate its role in various physiological processes.

Applications De Recherche Scientifique

Catalytic Applications

Sulfonated Schiff base copper(II) complexes, derived from reactions involving compounds like 2-aminobenzenesulfonic acid, exhibit significant catalytic efficiency in the selective oxidation of alcohols to aldehydes and ketones under solvent-free conditions and microwave irradiation. These complexes demonstrate high selectivity and turnover frequencies, showcasing their potential in synthetic chemistry and industrial applications (Hazra et al., 2015).

Enzyme Inhibition Studies

DL-2-Benzyl-3-formylpropanoic acid, a substrate analogue, has been studied as a competitive inhibitor of carboxypeptidase A, suggesting that compounds with similar structural features may play a role in modulating enzyme activities. This finding indicates potential applications in drug development and enzymology (Galardy & Kortylewicz, 1984).

Co-crystal Formation

Research on quinoline derivatives forming co-crystals and salts with amide bonds provides insights into molecular interactions and crystal engineering. Such studies contribute to the understanding of solid-state properties and the development of new materials with tailored characteristics (Karmakar et al., 2009).

Synthesis of Amino Acids

The synthesis and resolution of L-2-amino-5-arylpentanoic acids, constituent amino acids in AM-toxins, involve reactions with compounds bearing structural similarities to the subject compound. This research provides valuable methods for the preparation of bioactive amino acids and peptides (Shimohigashi et al., 1976).

Anticholinesterase and Antioxidant Activities

Studies on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, which are structurally related, have shown significant anticholinesterase and antioxidant activities. This suggests potential therapeutic applications in neurodegenerative diseases and oxidative stress-related conditions (Mphahlele et al., 2021).

Biological Screening

New pyridine derivatives synthesized from p-acetamidobenzenesulfonyl chloride and 2-amino substituted benzothiazole have been evaluated for antibacterial and antifungal activities. The promising antimicrobial properties of these compounds highlight their potential in developing new antimicrobial agents (Patel & Agravat, 2008).

Propriétés

IUPAC Name |

(2S)-2-[(5-acetamido-2-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S/c1-12(21)19-14-8-9-16(26-2)17(11-14)27(24,25)20-15(18(22)23)10-13-6-4-3-5-7-13/h3-9,11,15,20H,10H2,1-2H3,(H,19,21)(H,22,23)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGLCMUSLNWOOX-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2942168.png)

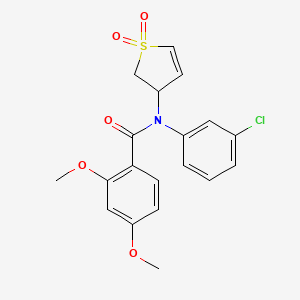

![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2942174.png)

![3-Tert-butyl-1-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methylurea](/img/structure/B2942183.png)

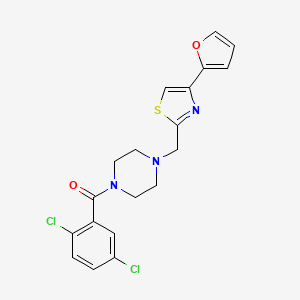

![[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2942185.png)